4,4'-Dibromo-2-nitro-1,1'-biphenyl

Description

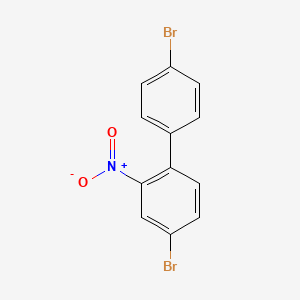

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(4-bromophenyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br2NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSJGXRUJCWSJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364001 | |

| Record name | 4,4'-Dibromo-2-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439797-69-0 | |

| Record name | 4,4'-Dibromo-2-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dibromo-2-nitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

An In-Depth Technical Guide to the Synthesis of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in the development of advanced organic materials. The document delves into the primary synthetic methodology—electrophilic nitration of a biphenyl precursor—offering a detailed, field-tested protocol. Furthermore, it explores alternative synthetic strategies, including Ullmann and Suzuki-Miyaura cross-coupling reactions, providing a broader chemical context. The guide is intended for researchers and professionals in organic synthesis and drug development, emphasizing mechanistic understanding, experimental robustness, and safety.

Introduction: Significance of this compound

This compound is a specialized chemical intermediate of significant interest in materials science and synthetic chemistry. Its structure, featuring a twisted biphenyl core functionalized with bromine atoms and a nitro group, makes it a versatile precursor. Most notably, it serves as a crucial building block for the synthesis of 2,7-disubstituted carbazole derivatives.[1][2] These carbazole-based molecules are sought after for their unique electronic and photophysical properties, finding applications in organic light-emitting diodes (OLEDs), photovoltaics, and other areas of molecular electronics.

The strategic placement of the nitro group ortho to the biphenyl linkage and the bromine atoms at the para positions allows for sequential, site-selective chemical modifications, providing a pathway to complex molecular architectures. This guide focuses on the practical synthesis of this valuable compound.

Strategic Approaches to Synthesis

The construction of this compound can be approached from two fundamental perspectives:

-

Functionalization of a Pre-existing Biphenyl Core: This is the most direct and commonly reported method. It involves the selective introduction of a nitro group onto the readily available 4,4'-dibromobiphenyl scaffold via electrophilic aromatic substitution.

-

Construction of the Biphenyl Core via Cross-Coupling: This strategy involves forming the central C-C bond between two appropriately substituted benzene rings. Seminal cross-coupling reactions such as the Suzuki-Miyaura and Ullmann reactions are the primary tools for this approach.

This guide will first detail the protocol for the functionalization approach and then discuss the mechanistic principles of the cross-coupling alternatives.

Primary Synthesis Route: Electrophilic Nitration of 4,4'-Dibromobiphenyl

The most established method for preparing this compound is the direct nitration of 4,4'-dibromobiphenyl. The bromine atoms are ortho-, para-directing deactivators. Nitration will preferentially occur at the positions ortho to the bromine atoms. Due to steric hindrance between the two phenyl rings, substitution occurs primarily at the 2-position.

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from a mixture of potassium nitrate and concentrated sulfuric acid. This mixture offers a safer and more controlled alternative to traditional fuming nitric acid.[1][2] The nitronium ion attacks one of the electron-rich phenyl rings, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base (such as the HSO₄⁻ ion) restores aromaticity and yields the final product.

Caption: Mechanism of Electrophilic Nitration.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1][2]

Materials & Reagents:

-

4,4'-Dibromobiphenyl

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

Deionized water

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

-

Heating mantle

Procedure:

-

Reaction Setup: In the three-neck flask, suspend 4,4'-dibromobiphenyl (25 g) in 120 mL of glacial acetic acid.

-

Heating: Begin efficient stirring and heat the suspension to 90°C (363 K). Maintain this temperature for approximately 45 minutes to ensure homogeneity.

-

Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add concentrated H₂SO₄ (36 mL) to powdered KNO₃ (18 g) with cooling in an ice bath. This exothermic reaction generates the nitrating agent.

-

Addition: Add the pre-formed nitrating mixture dropwise to the stirred biphenyl suspension using the dropping funnel. It is critical to maintain the reaction temperature at 90°C throughout the addition. The rate of addition should be controlled to prevent a sudden exotherm.

-

Reaction Completion: After the addition is complete, continue to heat and stir the mixture at 90°C for an additional 30 minutes to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature and then pour it slowly into a large beaker containing 500 mL of cold water with stirring.

-

Precipitation and Filtration: A yellow precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with deionized water until the filtrate is neutral.

-

Purification: The crude solid is purified by recrystallization from hot ethanol to yield the final product as a yellow crystalline solid. A typical yield is around 82%.[2]

Caption: Experimental workflow for the nitration synthesis.

Alternative Synthetic Routes: Cross-Coupling Strategies

While nitration is the most direct route, forming the biphenyl core via cross-coupling is a powerful alternative, especially if the starting materials are more accessible.

Ullmann Coupling

The classic Ullmann reaction involves the copper-catalyzed homocoupling of two aryl halide molecules at elevated temperatures.[3] While effective for symmetric biaryls, the reaction is known for requiring harsh conditions (temperatures often >200°C) and can have inconsistent yields.[4] A hypothetical Ullmann-type synthesis for a related dinitro compound, 4,4'-Dibromo-2,2'-dinitrobiphenyl, proceeds from 2,5-dibromonitrobenzene, demonstrating the feasibility of this approach in the biphenyl family.[5]

Caption: Generalized mechanism of the Ullmann Reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a more modern and versatile method for forming C-C bonds. It involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide.[6][7] Its key advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of boron-containing byproducts.[6]

A plausible Suzuki route to this compound could involve coupling 1,4-dibromo-2-nitrobenzene with 4-bromophenylboronic acid . This strategic disconnection allows for the assembly of the target molecule from readily available building blocks.

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Product Characterization Data

Proper characterization of the final product is essential to confirm its identity and purity.

| Property | Value |

| Chemical Formula | C₁₂H₇Br₂NO₂ |

| Molecular Weight | 357.00 g/mol [8] |

| Appearance | Light orange to yellow crystalline powder[8] |

| Melting Point | 125.0 to 129.0 °C[8] |

| CAS Number | 439797-69-0[8] |

| Crystal Structure Note | The two benzene rings have a dihedral angle of approximately 55.3°.[1][9] |

Conclusion

The is most reliably and efficiently achieved through the electrophilic nitration of 4,4'-dibromobiphenyl using a potassium nitrate and sulfuric acid mixture. This method is high-yielding and utilizes safer reagents compared to historical alternatives. While powerful cross-coupling techniques like the Suzuki-Miyaura reaction present viable alternative pathways for constructing the biphenyl core, the direct functionalization approach remains the method of choice for its simplicity and proven efficacy. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. ossila.com [ossila.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. 4,4'-DIBROMO-2-NITRO-BIPHENYL | 439797-69-0 [chemicalbook.com]

- 9. 4,4'-Dibromo-2-nitro-biphen-yl - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dibromo-2-nitro-1,1'-biphenyl is a halogenated and nitrated aromatic compound that serves as a pivotal intermediate in organic synthesis. Its unique structural features, including the presence of two bromine atoms and a nitro group on a biphenyl scaffold, make it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on its role as a precursor to pharmacologically significant carbazole derivatives. Understanding these fundamental properties is crucial for its effective utilization in synthetic chemistry and drug discovery endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound, with the chemical formula C₁₂H₇Br₂NO₂, dictates its physical and chemical behavior. The presence of the bulky bromine atoms and the nitro group ortho to the biphenyl linkage induces a twisted conformation.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₇Br₂NO₂ | [1] |

| Molecular Weight | 357.01 g/mol | [1] |

| Appearance | Yellow precipitate | [1] |

| Melting Point | 125.0 to 129.0 °C | Not specified in search results |

| Boiling Point (Predicted) | 406.6 ± 30.0 °C | Not specified in search results |

| Density (Predicted) | 1.794 ± 0.06 g/cm³ | Not specified in search results |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbcn | [1] |

| Dihedral Angle (between benzene rings) | 55.34 (14)° | [1] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be inferred from its structure and the general behavior of similar brominated and nitrated aromatic compounds. The presence of the polar nitro group and the nonpolar brominated biphenyl structure suggests that it will be soluble in a range of organic solvents. It is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane and chloroform. It is also likely to have moderate solubility in alcohols such as ethanol and methanol, particularly upon heating, as indicated by its recrystallization from ethanol.[1] Its solubility in non-polar solvents like hexanes is expected to be low.

Table 2: Predicted Solubility of this compound

| Solvent | Polarity | Predicted Solubility |

| Water | Polar Protic | Insoluble |

| Ethanol | Polar Protic | Sparingly soluble to soluble (increases with heat) |

| Acetone | Polar Aprotic | Soluble |

| Dichloromethane | Nonpolar | Soluble |

| Chloroform | Nonpolar | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble |

| Hexane | Nonpolar | Insoluble |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the nitrated ring will be shifted downfield due to the electron-withdrawing effect of the nitro group. The protons on the brominated ring will also exhibit characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the aromatic carbons. The carbon attached to the nitro group will be significantly deshielded and appear at a lower field. The carbons bearing the bromine atoms will also show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretching vibrations typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (357.01 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio of approximately 1:2:1, which is a definitive indicator of a dibrominated compound.[2] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and bromine atoms.

Synthesis and Purification

This compound is synthesized via the nitration of 4,4'-dibromobiphenyl. The following protocol is based on a reported literature procedure.[1]

Experimental Protocol: Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend 4,4'-dibromobiphenyl in glacial acetic acid.

-

Heating: Heat the suspension to 363 K (90 °C) with efficient stirring for approximately 45 minutes to ensure good dispersion.

-

Preparation of Nitrating Agent: In a separate beaker, carefully prepare a mixture of potassium nitrate (KNO₃) and concentrated sulfuric acid (H₂SO₄). This mixture generates the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction. The use of KNO₃/H₂SO₄ is a safer and more convenient alternative to fuming nitric acid.

-

Nitration Reaction: Add the pre-formed nitrating mixture dropwise to the heated suspension of 4,4'-dibromobiphenyl, maintaining the temperature at 363 K. The electrophilic nitronium ion attacks one of the aromatic rings of the 4,4'-dibromobiphenyl. The substitution occurs at the 2-position due to the directing effects of the existing substituents and steric hindrance.

-

Reaction Completion: After the addition is complete, continue to heat and stir the reaction mixture for an additional 30 minutes to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker of cold water. The product, being insoluble in water, will precipitate out.

-

Isolation: Filter the resulting yellow precipitate using a Buchner funnel and wash it thoroughly with water to remove any residual acid.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[1] This process yields the product in high purity (reported yield: 82%).[1]

Application in the Synthesis of Bioactive Molecules

The primary significance of this compound in the context of drug development lies in its role as a key precursor for the synthesis of 2,7-disubstituted carbazole derivatives.

Caption: Synthesis of 2,7-dibromocarbazole from this compound.

The nitro group in this compound can be reduced, which is followed by an intramolecular cyclization to form the carbazole ring system. This reaction, often promoted by reagents like triphenylphosphine (PPh₃), provides a direct route to 2,7-dibromocarbazole.[3]

Pharmacological Significance of Carbazole Derivatives

The 2,7-dibromocarbazole scaffold is a versatile platform for the synthesis of a wide range of biologically active molecules. The bromine atoms at the 2 and 7 positions can be readily functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. This has led to the development of carbazole derivatives with a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Many carbazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5]

-

Antimicrobial Activity: The carbazole nucleus is a key pharmacophore in the design of new antibacterial and antifungal agents.[6]

-

Anti-inflammatory Activity: Certain carbazole derivatives have shown promise as anti-inflammatory agents.[5]

-

Antidiabetic Properties: Some carbazole-containing molecules have been investigated for their potential in managing diabetes.[7]

The unique electronic properties of 2,7-disubstituted carbazoles, which differ from their 3,6-disubstituted counterparts, are of significant interest in medicinal chemistry for modulating drug-target interactions.[1]

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical properties. Its importance extends beyond its fundamental chemical characteristics, as it serves as a crucial starting material for the synthesis of 2,7-disubstituted carbazoles, a class of compounds with significant and diverse pharmacological potential. A thorough understanding of the properties and synthesis of this compound is therefore essential for researchers and scientists engaged in the design and development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. savemyexams.com [savemyexams.com]

- 3. CN102875447A - Method for preparing 2,7-dibromocarbazole - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Carbazoles: Role and Functions in Fighting Diabetes [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 4,4'-Dibromo-2-nitro-1,1'-biphenyl (CAS No. 439797-69-0). This compound is a key intermediate in the synthesis of various functional organic molecules, particularly carbazole derivatives used in organic electronics. This document synthesizes crystallographic data, spectroscopic principles, and established synthetic protocols to offer a holistic understanding of this important chemical entity.

Introduction: The Significance of a Twisted Moiety

This compound is a polysubstituted aromatic compound whose utility in synthetic chemistry is largely dictated by its unique structural and electronic properties. The presence of two bromine atoms at the para positions of the biphenyl core provides reactive handles for cross-coupling reactions, while the nitro group at the ortho position significantly influences the molecule's conformation and reactivity. Biphenyl and its derivatives are crucial industrial intermediates, finding applications in the production of heat transfer fluids, dye carriers, and as precursors to polychlorinated biphenyls (PCBs).[1] The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of 2,7-disubstituted carbazole derivatives, which exhibit interesting electronic properties distinct from their 3,6-disubstituted counterparts.[1]

Molecular Structure and Conformation

The molecular formula of this compound is C₁₂H₇Br₂NO₂.[2] A detailed understanding of its three-dimensional structure is paramount to appreciating its chemical behavior.

Crystallographic Analysis

Single-crystal X-ray diffraction studies have provided precise insights into the solid-state structure of this compound.[2] The key takeaway from this analysis is the molecule's twisted conformation.

-

Dihedral Angle of Biphenyl Rings: The two phenyl rings are not coplanar. They exhibit a significant dihedral angle of 55.34(14)°.[2] This twist is a direct consequence of the steric hindrance imposed by the bulky nitro group at the 2-position.

-

Orientation of the Nitro Group: The nitro group itself is also twisted relative to the phenyl ring to which it is attached, with a dihedral angle of 26.8(2)°.[2]

This twisted geometry is a critical determinant of the molecule's electronic properties, as it affects the extent of π-conjugation between the two aromatic rings.

Intermolecular Interactions and Crystal Packing

In the solid state, the crystal structure of this compound is stabilized by a network of weak intermolecular interactions. Specifically, C-H···Br and C-H···O hydrogen bonds are observed, which lead to the formation of chains that propagate along the c-axis of the crystal lattice.[2]

Physicochemical and Spectroscopic Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 439797-69-0 | [3] |

| Molecular Formula | C₁₂H₇Br₂NO₂ | [2] |

| Molecular Weight | 357.00 g/mol | [3] |

| Appearance | Light orange to yellow to green powder/crystal | [3] |

| Melting Point | 125.0 to 129.0 °C | [3] |

| Boiling Point (Predicted) | 406.6 ± 30.0 °C | [3] |

| Density (Predicted) | 1.794 ± 0.06 g/cm³ | [3] |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pbcn | [2] |

Spectroscopic Data (Predicted and Typical)

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the unsymmetrical substitution, all seven protons are chemically non-equivalent and will likely appear as a series of doublets and multiplets. The proton ortho to the nitro group is expected to be the most deshielded.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule. The carbon atom attached to the nitro group (C2) will be significantly deshielded. The carbons bonded to the bromine atoms (C4 and C4') will also show characteristic chemical shifts.

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds in aromatic nitro compounds typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. Other significant peaks will include C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹) and C=C stretching vibrations within the rings (around 1600-1450 cm⁻¹). The C-Br stretching vibrations are expected to appear in the fingerprint region, typically below 1000 cm⁻¹.

3.1.4. Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M⁺) will be accompanied by (M+2)⁺ and (M+4)⁺ peaks with a relative intensity ratio of approximately 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and successive loss of bromine atoms.

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic nitration of 4,4'-dibromobiphenyl. A well-established and efficient protocol avoids the use of fuming nitric acid, opting for a milder nitrating mixture.[2]

Experimental Protocol:

-

Suspension: Suspend 4,4'-dibromobiphenyl (25 g) in 120 ml of glacial acetic acid.

-

Heating: Heat the suspension to 363 K (90 °C) for 45 minutes with efficient stirring.

-

Nitrating Mixture Preparation: Prepare a mixture of potassium nitrate (KNO₃, 18 g) and concentrated sulfuric acid (H₂SO₄, 36 ml).

-

Addition: Add the preformed nitrating mixture dropwise to the heated suspension, maintaining the temperature at 363 K.

-

Reaction Completion: After the addition is complete, continue to heat and stir the mixture for an additional 30 minutes.

-

Work-up: Cool the reaction mixture and pour it into water.

-

Isolation and Purification: Filter the resulting yellow precipitate and recrystallize it from ethanol. The reported yield for this procedure is 82%.[2]

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Mechanism of Nitration and Regioselectivity:

The nitration of 4,4'-dibromobiphenyl is an electrophilic aromatic substitution reaction. The bromine atoms are ortho, para-directing but deactivating groups. The biphenyl system itself is activating. The regioselectivity, with the nitro group entering at the 2-position, is a result of a combination of electronic and steric factors. The positions ortho to the inter-ring bond are generally activated. While the bromine atoms direct to their ortho and para positions, the steric bulk of the bromine atoms and the other phenyl ring likely disfavors substitution at the positions ortho to the bromines. The 2-position is electronically activated and relatively less sterically hindered compared to other available positions.

Reactivity and Applications

The primary utility of this compound lies in its role as a versatile synthetic intermediate.

4.2.1. Synthesis of Carbazole Derivatives:

The most prominent application is its use as a precursor for 2,7-dibromocarbazole. This is typically achieved through a reductive cyclization reaction, often referred to as the Cadogan reaction.[4]

Experimental Protocol for Cadogan Cyclization:

-

Reaction Setup: A solution of this compound and a reducing agent, such as triphenylphosphine (PPh₃), in a high-boiling solvent like o-dichlorobenzene is prepared.[1]

-

Heating: The reaction mixture is heated to a high temperature (e.g., 180 °C) for several hours.[1]

-

Work-up and Purification: After cooling, the product is purified by column chromatography.

Diagram of Carbazole Synthesis:

Caption: Synthesis of 2,7-dibromocarbazole via Cadogan cyclization.

4.2.2. Potential in Cross-Coupling Reactions:

The two bromine atoms on the biphenyl core are susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of functional groups, making it a valuable building block for the synthesis of complex organic materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4]

Solubility Profile

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For specific handling and disposal guidelines, consult the material safety data sheet (MSDS) provided by the supplier.[5]

Conclusion

This compound is a structurally intriguing and synthetically valuable molecule. Its twisted conformation, a result of steric hindrance from the ortho-nitro group, influences its electronic properties. The presence of two bromine atoms and a nitro group provides multiple reaction sites, making it a key intermediate in the synthesis of functional materials, most notably 2,7-disubstituted carbazoles. This guide has provided a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity, offering a valuable resource for researchers in organic synthesis and materials science.

References

spectroscopic data for 4,4'-Dibromo-2-nitro-1,1'-biphenyl

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the , a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By integrating established experimental protocols with in-depth spectral interpretation, this guide serves as a practical resource for the structural elucidation of this and similar poly-substituted biphenyl compounds.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic compound of significant interest in the synthesis of novel organic materials and pharmaceutical precursors. Its utility often lies in the selective functionalization of the biphenyl core, which is made possible by the distinct electronic environments created by the bromo and nitro substituents. Accurate and unambiguous structural confirmation is paramount for its application in multi-step syntheses, and this is primarily achieved through a combination of modern spectroscopic techniques.

The twisted conformation of the biphenyl rings, a consequence of steric hindrance from the ortho-nitro group, further influences its chemical reactivity and spectroscopic properties. A thorough understanding of its spectral characteristics is, therefore, not merely a quality control exercise but a foundational aspect of its synthetic utility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | d | 1H | H-3 |

| ~ 7.65 | dd | 1H | H-5 |

| ~ 7.50 | d | 1H | H-6 |

| ~ 7.60 | d | 2H | H-2', H-6' |

| ~ 7.35 | d | 2H | H-3', H-5' |

In-depth Interpretation:

The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern of signals in the aromatic region, reflecting the asymmetrical nature of the molecule. The protons on the nitro-substituted ring (ring A) are expected to be more downfield due to the electron-withdrawing nature of the nitro group.

-

H-3: This proton is ortho to the nitro group and is expected to be the most deshielded proton on ring A, appearing as a doublet due to coupling with H-5.

-

H-5: This proton is meta to the nitro group and ortho to the bromine atom. It will appear as a doublet of doublets due to coupling with both H-3 and H-6.

-

H-6: This proton is para to the nitro group and will be a doublet due to coupling with H-5.

-

H-2', H-6' and H-3', H-5': The protons on the bromo-substituted ring (ring B) are in a more symmetrical environment. The two protons ortho to the biphenyl linkage (H-2' and H-6') will be chemically equivalent and appear as a doublet, coupled to their respective meta protons. Similarly, the two protons meta to the biphenyl linkage (H-3' and H-5') will be equivalent and appear as a doublet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of dry, purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]

-

Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to achieve optimal resolution and lineshape.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters, such as a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | C-2 (bearing NO₂) |

| ~ 139 | C-1' |

| ~ 138 | C-1 |

| ~ 133 | C-3', C-5' |

| ~ 132 | C-5 |

| ~ 130 | C-2', C-6' |

| ~ 125 | C-4 (bearing Br) |

| ~ 124 | C-3 |

| ~ 123 | C-4' (bearing Br) |

| ~ 122 | C-6 |

In-depth Interpretation:

The ¹³C NMR spectrum will show ten distinct signals for the twelve carbon atoms, as two pairs of carbons on the 4'-bromophenyl ring are chemically equivalent.

-

Quaternary Carbons: The carbons bearing the nitro group (C-2) and the ipso-carbons of the biphenyl linkage (C-1 and C-1') are expected to be significantly downfield. The carbons attached to the bromine atoms (C-4 and C-4') will also be deshielded, though to a lesser extent.

-

Protonated Carbons: The chemical shifts of the protonated carbons will be influenced by the attached substituents. The electron-withdrawing nitro group will cause a downfield shift for the carbons in its vicinity.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation and instrument setup are the same as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically several hundred to a few thousand) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended to ensure accurate integration of quaternary carbons, if desired.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal of CDCl₃ at 77.16 ppm can be used for referencing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 1525 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 | Strong | Symmetric NO₂ stretch |

| ~ 1600, 1475 | Medium-Strong | Aromatic C=C stretching |

| ~ 1050 | Strong | C-Br stretch |

| ~ 830 | Strong | C-H out-of-plane bending (para-disubstitution) |

In-depth Interpretation:

The FT-IR spectrum of this compound will be dominated by the characteristic absorptions of the nitro group and the substituted aromatic rings.

-

Nitro Group: The most prominent features will be the strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, expected around 1525 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of these two intense bands is a strong indicator of a nitro compound.

-

Aromatic Rings: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

Bromo Substituents: The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 1050 cm⁻¹.

-

Substitution Pattern: A strong absorption around 830 cm⁻¹ is indicative of the C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring, corresponding to the 4'-bromophenyl moiety.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][6]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7][8] Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.[9]

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 357/359/361 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

| 311/313/315 | Moderate | [M-NO₂]⁺ |

| 232/234 | Moderate | [M-Br-NO₂]⁺ |

| 152 | Moderate | [C₁₂H₈]⁺ (Biphenyl radical cation) |

In-depth Interpretation:

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

-

Molecular Ion Cluster: The molecular ion will appear as a cluster of three peaks at m/z 357 (containing two ⁷⁹Br atoms), 359 (containing one ⁷⁹Br and one ⁸¹Br atom), and 361 (containing two ⁸¹Br atoms). The relative intensities of these peaks will be approximately 1:2:1, which is a definitive signature for a molecule containing two bromine atoms.

-

Fragmentation Pattern: The primary fragmentation pathway is expected to be the loss of the nitro group (NO₂, 46 Da), resulting in a fragment ion cluster at m/z 311/313/315. Subsequent loss of a bromine atom would lead to a fragment at m/z 232/234. The observation of the biphenyl radical cation at m/z 152 would indicate the cleavage of both bromo and nitro substituents.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the high vacuum of the mass spectrometer's ion source. The sample is vaporized by heating.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion ([M]⁺) and various fragment ions.[7][9]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Visualizations

Caption: Molecular structure of this compound.

Caption: Workflow for the synthesis and spectroscopic validation.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR, FT-IR, and Mass Spectrometry. This guide has outlined the predicted spectroscopic data and provided a framework for its interpretation, grounded in established scientific principles. By following the detailed experimental protocols and understanding the rationale behind the spectral features, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. azolifesciences.com [azolifesciences.com]

- 3. benchchem.com [benchchem.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. scribd.com [scribd.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

An In-depth Technical Guide on the Crystal Structure of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

This guide provides a comprehensive technical overview of the crystal structure of 4,4'-Dibromo-2-nitro-1,1'-biphenyl, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthesis, crystallization, and detailed crystallographic analysis of this compound, offering insights into its molecular conformation and intermolecular interactions.

Introduction: The Significance of Substituted Biphenyls

Biphenyls and their derivatives are a cornerstone in various chemical industries, serving as crucial intermediates in the production of everything from heat transfer fluids and dye carriers to pharmaceuticals and advanced organic materials.[1][2] The specific substitution pattern on the biphenyl core dictates its physicochemical properties and potential applications. This compound, in particular, is a valuable precursor for the synthesis of 2,7-disubstituted carbazole derivatives.[1][2] These carbazoles are known for their unique electronic properties, making them promising candidates for applications in organic electronics.[1][2] Understanding the precise three-dimensional structure of this precursor is paramount for designing and synthesizing novel functional materials with tailored properties.

Synthesis and Crystallization: A Guided Workflow

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, offering high yields and broad functional group tolerance.[3][4][5][6][7]

Rationale for the Suzuki-Miyaura Approach

The Suzuki-Miyaura coupling is the method of choice for this synthesis due to several key advantages:

-

High Efficiency: The reaction typically proceeds with high yields, minimizing waste and maximizing product output.

-

Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, preserving sensitive functional groups on the reactants.[3]

-

Commercial Availability of Precursors: The required starting materials, a boronic acid and an aryl halide, are readily available from commercial suppliers.

-

Tolerance to Functional Groups: The nitro group on one of the reactants is well-tolerated in Suzuki-Miyaura couplings, making it an ideal method for synthesizing nitro-substituted biphenyls.[3][4]

Detailed Experimental Protocol for Synthesis

The following protocol outlines a reliable method for the synthesis of this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 1-bromo-4-iodobenzene (1.0 eq), 2-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

-

Degassing: Bubble nitrogen or argon gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.[8][9] Slow evaporation is a reliable method for growing crystals of this compound.

Protocol for Single Crystal Growth:

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent system, such as a mixture of dichloromethane and hexane.

-

Slow Evaporation: Place the solution in a small vial, loosely capped to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Over a period of several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals should form.

-

Crystal Selection: Carefully select a well-formed, transparent crystal with sharp edges and no visible defects for X-ray diffraction analysis.[9]

Crystallographic Analysis: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal, including bond lengths, bond angles, and unit cell dimensions.[8][10][11][12]

Diagram of the Crystallographic Analysis Workflow:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal of this compound is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[8] The data is collected at a controlled temperature, typically 293 K.[1][2] The collected diffraction data are then processed, which involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors.

Structure Solution and Refinement

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Molecular and Crystal Structure of this compound

The single-crystal X-ray diffraction analysis of this compound reveals a twisted conformation.[1][2][13]

Molecular Conformation

The two benzene rings of the biphenyl core are not coplanar. The dihedral angle between the two rings is approximately 55.34 (14)°.[1][2][13] This significant twist is due to the steric hindrance caused by the nitro group at the 2-position. The nitro group itself is also twisted with respect to the benzene ring to which it is attached, with a dihedral angle of about 26.8 (2)°.[1][2][13]

Crystallographic Data

The key crystallographic data for this compound are summarized in the table below.[1][2]

| Parameter | Value |

| Chemical Formula | C₁₂H₇Br₂NO₂ |

| Formula Weight | 357.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2345 (9) |

| b (Å) | 9.8765 (8) |

| c (Å) | 20.7517 (13) |

| β (°) | 94.567 (3) |

| Volume (ų) | 2294.5 (3) |

| Z | 8 |

| Density (calculated) (g/cm³) | 2.068 |

| Absorption Coefficient (mm⁻¹) | 7.46 |

| F(000) | 1360 |

| R-factor | 0.042 |

| wR-factor | 0.095 |

Intermolecular Interactions

The crystal structure is stabilized by intermolecular C-H···Br and C-H···O interactions.[1][2][13] These weak hydrogen bonds lead to the formation of chains that propagate along the c-axis direction.[1][2][13] These non-covalent interactions play a crucial role in the packing of the molecules in the crystal lattice.

Potential Applications and Future Directions

As a key intermediate in the synthesis of 2,7-disubstituted carbazoles, this compound holds significant potential in the development of novel organic electronic materials.[1][2] The twisted conformation of this biphenyl derivative can influence the electronic properties of the resulting carbazole-based materials. A thorough understanding of its solid-state structure is therefore essential for the rational design of new materials with tailored optoelectronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Further research could focus on co-crystallization studies to modulate the solid-state packing and intermolecular interactions, potentially leading to materials with enhanced charge transport properties. Additionally, the synthetic methodology can be expanded to create a library of related substituted biphenyls for structure-property relationship studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 11. "Applications of X-Ray Single Crystal Diffraction to Structure Determin" by Bih- Lian Huang [openprairie.sdstate.edu]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. 4,4'-Dibromo-2-nitro-biphen-yl - PubMed [pubmed.ncbi.nlm.nih.gov]

stability and storage of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

An In-Depth Technical Guide to the Stability and Storage of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

Introduction: Understanding the Molecule

This compound (CAS No. 439797-69-0) is a polysubstituted aromatic compound of significant interest in synthetic chemistry.[1][2][3] Its utility primarily lies in its role as a key intermediate for the synthesis of more complex molecular architectures, notably in the formation of 2,7-disubstituted carbazole derivatives, which are foundational units in materials science for developing organic electronics.[4][5]

The molecule's structure, featuring two phenyl rings linked by a single bond, is characterized by a twisted conformation. X-ray crystallography data reveals a significant dihedral angle of approximately 55.3° between the two benzene rings.[6][7] This steric hindrance is primarily due to the bulky nitro group at the 2-position. The stability and long-term purity of this intermediate are paramount for the successful synthesis of downstream products. This guide provides a comprehensive analysis of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling.

| Property | Value | Source |

| CAS Number | 439797-69-0 | [3] |

| Molecular Formula | C₁₂H₇Br₂NO₂ | [3] |

| Molecular Weight | 357.00 g/mol | [2] |

| Appearance | Light orange to yellow to green powder or crystals | [3] |

| Melting Point | 125.0 to 129.0 °C | [3] |

Section 1: Chemical Stability Profile

While many supplier safety data sheets (SDS) state the compound is "stable under normal conditions," this provides limited practical guidance for researchers who require long-term purity.[8] A deeper understanding of its stability must be inferred from the reactivity of its constituent functional groups: the brominated aromatic rings and the nitro group.

Thermal Stability

The primary pathway for thermal degradation involves the cleavage of the molecule's weakest bonds at elevated temperatures. For this compound, decomposition is expected to yield hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[8][9] This decomposition profile is characteristic of halogenated nitroaromatic compounds.

Causality: High thermal energy can initiate homolytic cleavage of the C-N and C-Br bonds, leading to the formation of radical species that propagate decomposition. The process is generally initiated at temperatures well above its melting point, but gradual degradation can occur over extended periods even at moderately elevated temperatures (e.g., >40°C), especially if impurities are present to catalyze the process.[10]

Photolytic Stability

A significant, and often overlooked, risk to the integrity of this compound is its sensitivity to light, particularly in the ultraviolet (UV) spectrum.

-

Mechanism: The carbon-bromine (C-Br) bond in aromatic systems is susceptible to photolytic cleavage.[11] Upon absorption of sufficient light energy, this bond can break, forming an aryl radical and a bromine radical. These highly reactive species can then participate in a variety of secondary reactions, including dimerization, reaction with solvents, or abstraction of hydrogen atoms, leading to a complex mixture of impurities. This process of dehalogenation is a known degradation pathway for brominated aromatic compounds.[11][12]

Expert Insight: The presence of the nitro group, a strong chromophore, likely extends the molecule's light absorption into the visible spectrum, potentially increasing its photosensitivity compared to non-nitrated bromobiphenyls. Therefore, rigorous exclusion of light is critical.

Hydrolytic and Chemical Stability

This compound is generally stable against hydrolysis under neutral conditions. The C-Br and C-C bonds are not susceptible to cleavage by water at ambient temperatures.

However, its chemical reactivity with other reagents warrants careful consideration:

-

Strong Oxidizing Agents: Contact with strong oxidizers must be avoided.[8][13][14] The biphenyl core can be susceptible to oxidative degradation, which can be vigorous.

-

Strong Bases: While stable in neutral water, nitroaromatic compounds can react under strongly alkaline conditions.[15] This is typically not a concern for storage but is relevant for reaction quenching and workup procedures.

-

Reducing Agents: The nitro group is readily reduced to other functional groups, such as nitroso, hydroxylamino, or amino moieties.[16][17][18] This is a primary pathway for its synthetic utilization but represents a degradation pathway if unintentionally exposed to reducing agents (e.g., metal contaminants).

Below is a conceptual diagram illustrating the primary degradation influencers.

Caption: Key factors leading to the degradation of the target compound.

Section 2: Recommended Storage and Handling Protocols

The following protocols are designed to maximize the shelf-life and preserve the purity of this compound.

Long-Term Storage

Proper storage is the most effective stability control measure. The core principles are to mitigate exposure to energy (heat, light) and incompatible chemical agents.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool environment (2-8°C recommended). | Minimizes the rate of any potential slow thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidative degradation and reactions with atmospheric moisture. |

| Light | Store in an amber glass vial or a container opaque to light. | Prevents photolytic decomposition of the C-Br bonds.[11] |

| Container | Use a tightly sealed, clearly labeled container.[9][19] | Prevents contamination and exposure to air and moisture.[20][21] |

| Location | Store in a designated, well-ventilated cabinet away from strong oxidizing agents.[14][22][23] | Ensures segregation from incompatible materials to prevent hazardous reactions.[14] |

Handling Workflow

Safe and effective handling preserves both the compound's integrity and the researcher's safety. The compound is classified as a skin and eye irritant.[1][2]

Caption: Recommended workflow for handling solid this compound.

Causality Behind Key Steps:

-

Step 3 (Equilibration): Allowing the cold container to warm to room temperature before opening is a critical, often missed step. Opening a cold vial immediately causes atmospheric moisture to condense on the cold solid, introducing water and compromising long-term stability.

-

Step 5 (Inert Gas Purge): Backfilling the container's headspace with an inert gas displaces atmospheric oxygen and moisture, protecting the remaining material from slow degradation.

Section 3: Experimental Protocol for Stability Assessment

To quantitatively assess the purity and detect degradation products, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred technique.

Protocol: HPLC Method for Purity and Stability Analysis

This reverse-phase HPLC method is designed to separate the parent compound from potential more polar (e.g., debrominated) or less polar (e.g., dimer) impurities.

| HPLC Parameter | Specification |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Acetonitrile in Water |

| Gradient | 50% B to 95% B over 20 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV Diode Array Detector (DAD) at 254 nm |

| Injection Volume | 5 µL |

| Sample Preparation | Prepare a 0.5 mg/mL stock solution in Acetonitrile. Dilute as necessary. |

Self-Validating System:

-

Specificity: Run a sample of the pure compound (reference standard) and a placebo (diluent only) to establish the retention time of the main peak and confirm no interference from the solvent.

-

Forced Degradation: To prove the method is stability-indicating, subject samples of the compound to forced degradation (e.g., heat at 80°C for 24h; expose to UV light for 8h; treat with dilute acid/base/oxidizer).

-

Analysis: Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak and peak purity analysis (using DAD) confirms the parent peak is spectrally pure in all samples.

Conclusion

This compound is a robust chemical intermediate when appropriate precautions are taken. Its primary liabilities are sensitivity to high temperatures and UV/visible light. Degradation typically proceeds via thermal decomposition, yielding gaseous byproducts, or photolytic cleavage of the carbon-bromine bonds. By implementing a storage strategy based on cool, dark, and dry conditions under an inert atmosphere, and by following meticulous handling procedures, researchers can ensure the long-term purity and viability of this valuable synthetic precursor. Regular analytical assessment using a validated, stability-indicating HPLC method is the ultimate guarantee of quality for professionals in research and drug development.

References

- 1. echemi.com [echemi.com]

- 2. 4,4'-DIBROMO-2-NITRO-BIPHENYL - Safety Data Sheet [chemicalbook.com]

- 3. 4,4'-DIBROMO-2-NITRO-BIPHENYL | 439797-69-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. 4,4'-Dibromo-2-nitro-biphen-yl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. mdpi.com [mdpi.com]

- 11. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. dess.uccs.edu [dess.uccs.edu]

- 15. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 16. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 19. fishersci.com [fishersci.com]

- 20. utsc.utoronto.ca [utsc.utoronto.ca]

- 21. uwaterloo.ca [uwaterloo.ca]

- 22. nottingham.ac.uk [nottingham.ac.uk]

- 23. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]

An In-depth Technical Guide to 4,4'-Dibromo-2-nitro-1,1'-biphenyl: Sourcing, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dibromo-2-nitro-1,1'-biphenyl is a functionalized aromatic compound of significant interest in the fields of organic synthesis, materials science, and pharmaceutical development. Its unique molecular architecture, featuring two phenyl rings linked by a single bond with bromine atoms at the 4 and 4' positions and a nitro group at the 2 position, provides a versatile platform for constructing more complex molecular entities. The presence of these specific functional groups dictates its reactivity and makes it a valuable precursor for a range of specialized chemicals.

The biphenyl core provides a rigid and planarizable scaffold, a common feature in many functional materials and biologically active molecules. The bromine atoms serve as excellent leaving groups for cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The nitro group, a strong electron-withdrawing group, influences the electronic properties of the molecule and can be readily reduced to an amino group, opening up further avenues for derivatization. This guide provides a comprehensive overview of its commercial availability, synthesis, key applications, and protocols for its use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 439797-69-0 | [1][2] |

| Molecular Formula | C₁₂H₇Br₂NO₂ | [1][2] |

| Molecular Weight | 357.00 g/mol | [2] |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

| Melting Point | 125.0 to 129.0 °C | [1] |

| Boiling Point | 406.6±30.0 °C (Predicted) | [1] |

| Density | 1.794±0.06 g/cm³ (Predicted) | [1] |

| Structure | The molecule has a twisted conformation. The dihedral angle between the two benzene rings is approximately 55.34°, and the angle between the nitro group and its attached benzene ring is about 26.8°.[3][4][5] |

Commercial Availability

This compound is available from a variety of chemical suppliers, catering to different scales of research and development needs. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data (e.g., Certificate of Analysis).

| Supplier | Purity | Available Quantities |

| TCI America | >98.0% (GC) | 1g, 5g |

| AK Scientific | Not specified | 1g |

| American Custom Chemicals Corporation | 95.00% | 5mg |

| Crysdot | 95+% | 5g |

| Henan Lihao Chem Plant Limited | 99% | Inquire |

| Hangzhou Sage Chemical Co., Ltd. | Inquire | Inquire |

| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | Inquire | Inquire |

This table is not exhaustive and represents a snapshot of available suppliers. Pricing and availability are subject to change.[1][2][6][7]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through cross-coupling reactions. While specific, detailed procedures for this exact molecule are proprietary or found within patent literature, a general and widely applicable method is the Suzuki coupling reaction. This involves the palladium-catalyzed reaction of a suitable arylboronic acid with an aryl halide.

A plausible synthetic route would involve the coupling of 4-bromophenylboronic acid with 1,4-dibromo-2-nitrobenzene. The choice of catalyst, ligand, base, and solvent system is critical for achieving a high yield and purity.

Caption: Generalized Suzuki coupling for the synthesis of this compound.

The reactivity of this molecule is dominated by its functional groups. The C-Br bonds are susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents at the 4 and 4' positions. The nitro group can be reduced to an amine, which can then undergo a wide range of transformations, such as diazotization or acylation. This dual reactivity makes it a highly versatile building block.

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules.

Precursor to Carbazole Derivatives

A significant application is in the synthesis of 2,7-disubstituted carbazole derivatives.[4] Carbazoles are a class of nitrogen-containing heterocyclic compounds that are widely studied for their applications in organic electronics (e.g., OLEDs), as well as for their interesting photophysical properties. The synthesis typically involves an intramolecular cyclization reaction, often a Cadogan-type reductive cyclization, where the nitro group is reduced, and the resulting amine displaces one of the bromine atoms to form the carbazole ring.

Intermediate in Organic Synthesis

Biphenyl derivatives are important intermediates in various industrial applications, including the production of heat transfer fluids, dye carriers for textiles, and as precursors to polychlorinated biphenyls (PCBs), although the latter use is now heavily restricted.[3][4] The specific substitution pattern of this compound makes it suitable for creating highly functionalized biphenyls that can serve as ligands for catalysis or as building blocks for novel polymers.

Potential in Drug Discovery

While direct applications of this compound in drug development are not widely reported, its derivatives have potential. The biphenyl scaffold is present in a number of approved drugs. The ability to functionalize the molecule at three distinct positions allows for the creation of diverse chemical libraries for screening against various biological targets. For example, bromophenol derivatives have been explored as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of diabetes.[8] The functional handles on this compound could be used to synthesize analogs of such compounds.

Experimental Protocols

Protocol 1: Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Hazard Identification:

-

Eye Irritation: Causes serious eye irritation (H319).[9][10]

-

General Handling: Wear protective gloves, clothing, eye, and face protection.[9][10] Wash hands thoroughly after handling.[9][10]

Caption: Workflow for the safe handling and storage of this compound.

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][11]

-

Store apart from foodstuff containers or incompatible materials.[7]

Disposal:

-

Dispose of the substance and its container in accordance with local, regional, and national regulations. This should be treated as hazardous waste.

Protocol 2: Representative Synthesis of a 2,7-Dibromocarbazole Derivative

The following is a representative procedure for the reductive cyclization of a dinitrobiphenyl to a carbazole. This illustrates the type of transformation for which this compound is a precursor, though the starting material in this example is the 2,2'-dinitro analog for which this reaction is well-documented.[12]

Objective: To synthesize 2,7-dibromo-9H-carbazole from 4,4'-Dibromo-2,2'-dinitrobiphenyl.

Materials:

-

4,4'-Dibromo-2,2'-dinitrobiphenyl

-

Triethyl phosphite

-

Inert solvent (e.g., 1,2,4-trichlorobenzene)

-

Nitrogen or Argon gas supply

-

Standard reflux apparatus with magnetic stirring and heating mantle

-

Crystallization dishes

-

Filtration apparatus

Procedure:

-

Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere.

-

Charging the Flask: To the flask, add 4,4'-Dibromo-2,2'-dinitrobiphenyl (1 equivalent) and an excess of triethyl phosphite (e.g., 10 equivalents) as both the reducing agent and solvent, or use a high-boiling inert solvent.

-

Reaction: Heat the mixture to reflux (approximately 150-160 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If not, the solvent may need to be removed under reduced pressure.

-

Wash the crude product with a suitable solvent (e.g., ethanol or methanol) to remove any remaining triethyl phosphite and byproducts.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or xylene) to yield the pure 2,7-dibromo-9H-carbazole.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its commercial availability and well-defined reactivity make it an important tool for chemists in both academic and industrial settings. The ability to selectively functionalize the molecule at multiple positions through established synthetic methodologies provides a robust platform for the development of novel materials and potential therapeutic agents. As with any reactive chemical, a thorough understanding of its properties and strict adherence to safety protocols are paramount for its successful and safe utilization in the laboratory.

References

- 1. 4,4'-DIBROMO-2-NITRO-BIPHENYL | 439797-69-0 [chemicalbook.com]

- 2. 4,4'-Dibromo-2-nitrobiphenyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4,4'-Dibromo-2-nitro-biphen-yl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. echemi.com [echemi.com]

- 8. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4,4'-DIBROMO-2-NITRO-BIPHENYL - Safety Data Sheet [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. ossila.com [ossila.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Cross-Coupling of 4,4'-Dibromo-2-nitro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for utilizing 4,4'-Dibromo-2-nitro-1,1'-biphenyl in Suzuki-Miyaura cross-coupling reactions. This document delves into the underlying chemical principles, offers detailed experimental protocols for both selective mono-arylation and exhaustive di-arylation, and provides insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and success in synthesizing novel biaryl and polyaryl compounds.

Introduction: Strategic Importance of this compound in Synthesis

The this compound scaffold is a valuable starting material in medicinal chemistry and materials science. The presence of two bromine atoms at distinct positions allows for sequential or double cross-coupling reactions, enabling the construction of complex, non-symmetrical, or symmetrical poly-aryl systems. The nitro group introduces significant electronic asymmetry and serves as a versatile synthetic handle for further transformations, such as reduction to an amine, which is a common moiety in pharmacologically active molecules.[1]

The Suzuki-Miyaura cross-coupling is the method of choice for the arylation of this substrate due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[2][3][4] This guide will address the specific challenges and opportunities presented by the electronic and steric nature of this compound.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura cross-coupling mechanism is paramount for troubleshooting and optimizing reactions. The catalytic cycle, which is centered around a palladium catalyst, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. The rate of this step is influenced by the electron density of the aryl halide; electron-withdrawing groups, such as the nitro group on the substrate, can facilitate this step.

-

Transmetalation: The organoboron reagent (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide. The choice of base is critical for the formation of the reactive boronate species.[2]

-